N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
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Overview
Description
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE: is a complex organic compound characterized by its adamantyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the pyrazole ring via cyclization reactions. The nitro group is added through nitration reactions under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and pyrazolyl groups, leading to the formation of oxides and other derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products
Scientific Research Applications
N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,2-dibromo-1-methylcyclopropanecarboxamide
- N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(trifluoromethyl)phenyl]thiourea
Uniqueness
The uniqueness of N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both adamantyl and nitro groups, along with the pyrazole rings, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H26N6O3 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C20H26N6O3/c1-12-19(26(28)29)13(2)24(22-12)11-18(27)21-17-3-4-25(23-17)20-8-14-5-15(9-20)7-16(6-14)10-20/h3-4,14-16H,5-11H2,1-2H3,(H,21,23,27) |
InChI Key |
NRNKFBDNKBUUCI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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